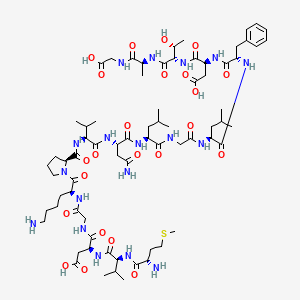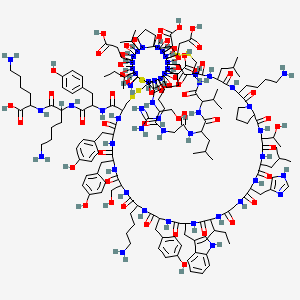
Rac1阻害剤F56、コントロールペプチド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac1 Inhibitor F56, control peptide is a synthetic peptide that contains residues 45-60 of the Rac1 protein. This peptide includes a mutation where tryptophan at position 56 is replaced by phenylalanine. Rac1 Inhibitor F56, control peptide is used as a control in experiments involving Rac1 inhibitors and does not affect the interaction between Rac1 and its guanine nucleotide exchange factors .
科学的研究の応用
Rac1 Inhibitor F56, control peptide is widely used in scientific research to study the role of Rac1 in various cellular processes. It serves as a control in experiments involving Rac1 inhibitors, helping to validate the specificity and efficacy of these inhibitors. The peptide is particularly useful in studies related to cell migration, cytoskeletal reorganization, and cancer metastasis .
作用機序
Target of Action
The primary target of the Rac1 Inhibitor F56, control peptide is Rac1 , a small GTPase . Rac1 is a key molecule in regulating cell migration and is involved in signal transduction from the external cell to the actin cytoskeleton . It is highly expressed in different types of tumors, which is related to poor prognosis .
Mode of Action
The Rac1 Inhibitor F56, control peptide is a control peptide version of the Rac1 Inhibitor . It comprises residues 45-60 of Rac1 with Trp 56 replaced by Phe .
Biochemical Pathways
Rac1 is a part of the Rho GTPase family and plays a significant role in various cellular activities such as actin skeleton remodeling, cell adhesion, cell movement, vesicle transport, angiogenesis, and cell cycle regulation . By inhibiting Rac1, the Rac1 Inhibitor F56, control peptide can potentially affect these biochemical pathways.
Pharmacokinetics
The Rac1 Inhibitor F56, control peptide is soluble to 1 mg/ml in water , which suggests that it has good solubility.
Result of Action
The inhibition of Rac1 can have significant effects on cell migration, particularly in the context of cancer cells . By inhibiting Rac1, the Rac1 Inhibitor F56, control peptide could potentially affect cell migration and invasion, which are crucial processes in cancer progression .
生化学分析
Biochemical Properties
Rac1 Inhibitor F56, control peptide plays a crucial role in biochemical reactions by interacting with specific biomolecules. It is known to interact with guanine nucleotide exchange factors (GEFs), although it does not affect the interaction between Rac1 and its GEFs . This interaction is essential for the regulation of Rac1 activity, as GEFs facilitate the exchange of GDP for GTP, activating Rac1. The peptide’s specific mutation allows researchers to study the effects of Rac1 inhibition without altering its interaction with GEFs.
Cellular Effects
Rac1 Inhibitor F56, control peptide has significant effects on various types of cells and cellular processes. By inhibiting Rac1 activity, it influences cell signaling pathways, gene expression, and cellular metabolism. Rac1 is involved in the regulation of the actin cytoskeleton, cell migration, and cell cycle progression. The inhibition of Rac1 by Rac1 Inhibitor F56, control peptide can lead to changes in cell morphology, reduced cell migration, and altered gene expression patterns .
Molecular Mechanism
The molecular mechanism of Rac1 Inhibitor F56, control peptide involves its binding to Rac1 and preventing its activation. The peptide binds to the switch regions of Rac1, which are crucial for its interaction with GEFs and other effector proteins. By blocking these interactions, Rac1 Inhibitor F56, control peptide inhibits the exchange of GDP for GTP, thereby preventing Rac1 activation . This inhibition leads to downstream effects on various signaling pathways and cellular processes regulated by Rac1.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rac1 Inhibitor F56, control peptide can change over time. The stability and degradation of the peptide are important factors that influence its long-term effects on cellular function. Studies have shown that Rac1 Inhibitor F56, control peptide remains stable under recommended storage conditions and retains its inhibitory activity over extended periods . The degradation of the peptide can lead to a loss of its inhibitory effects, which is an important consideration for long-term experiments.
Dosage Effects in Animal Models
The effects of Rac1 Inhibitor F56, control peptide vary with different dosages in animal models. At lower doses, the peptide effectively inhibits Rac1 activity without causing significant toxicity or adverse effects. At higher doses, the peptide may exhibit toxic effects, including cell death and tissue damage . It is important to determine the optimal dosage for each experimental setup to achieve the desired inhibitory effects while minimizing potential adverse effects.
Metabolic Pathways
Rac1 Inhibitor F56, control peptide is involved in metabolic pathways related to Rac1 activity. By inhibiting Rac1, the peptide affects the metabolic flux and levels of various metabolites. Rac1 is known to regulate glucose metabolism, lipid metabolism, and oxidative stress responses. The inhibition of Rac1 by Rac1 Inhibitor F56, control peptide can lead to changes in these metabolic pathways, affecting the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of Rac1 Inhibitor F56, control peptide within cells and tissues are crucial for its inhibitory effects. The peptide is transported into cells via endocytosis and distributed to various cellular compartments. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation within the cell . The distribution of the peptide within different tissues can also influence its overall inhibitory effects.
Subcellular Localization
Rac1 Inhibitor F56, control peptide exhibits specific subcellular localization, which is essential for its activity and function. The peptide is primarily localized to the cytoplasm, where it interacts with Rac1 and other effector proteins. Post-translational modifications and targeting signals may also play a role in directing the peptide to specific compartments or organelles . The subcellular localization of Rac1 Inhibitor F56, control peptide is crucial for its inhibitory effects on Rac1 activity and downstream signaling pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac1 Inhibitor F56, control peptide involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin. The peptide chain is then elongated by sequential addition of protected amino acids. Each amino acid is coupled to the growing chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT) .
Industrial Production Methods
Industrial production of Rac1 Inhibitor F56, control peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .
化学反応の分析
Types of Reactions
Rac1 Inhibitor F56, control peptide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur at the peptide bonds, leading to the breakdown of the peptide into smaller fragments. Oxidation can affect the methionine residue, converting it to methionine sulfoxide .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can induce hydrolysis. For example, hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can oxidize methionine residues
Major Products
Hydrolysis: Smaller peptide fragments and individual amino acids.
Oxidation: Methionine sulfoxide
類似化合物との比較
Similar Compounds
Rac1 Inhibitor W56: Contains the same residues as Rac1 Inhibitor F56 but with tryptophan at position 56 instead of phenylalanine
Rac1 Inhibitor TFA: Another variant of Rac1 Inhibitor F56 with trifluoroacetic acid as a counterion
Uniqueness
Rac1 Inhibitor F56, control peptide is unique due to its specific mutation (tryptophan to phenylalanine at position 56), which ensures it does not affect Rac1’s interaction with guanine nucleotide exchange factors. This makes it an invaluable tool for researchers studying the specific inhibition of Rac1 without interference from the control peptide .
特性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H116N18O23S/c1-35(2)26-44(62(103)76-33-53(94)81-45(27-36(3)4)64(105)83-46(28-41-18-13-12-14-19-41)65(106)84-49(31-55(97)98)67(108)89-59(40(10)91)71(112)79-39(9)60(101)78-34-56(99)100)82-66(107)47(29-51(75)92)85-70(111)58(38(7)8)88-68(109)50-21-17-24-90(50)72(113)43(20-15-16-23-73)80-52(93)32-77-63(104)48(30-54(95)96)86-69(110)57(37(5)6)87-61(102)42(74)22-25-114-11/h12-14,18-19,35-40,42-50,57-59,91H,15-17,20-34,73-74H2,1-11H3,(H2,75,92)(H,76,103)(H,77,104)(H,78,101)(H,79,112)(H,80,93)(H,81,94)(H,82,107)(H,83,105)(H,84,106)(H,85,111)(H,86,110)(H,87,102)(H,88,109)(H,89,108)(H,95,96)(H,97,98)(H,99,100)/t39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-,58-,59-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGBZJOTQUWNJM-BHRKYZIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H116N18O23S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1633.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)


![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B612400.png)

